molecular formula C17H14O3 B11987194 4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate

4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate

Cat. No.: B11987194
M. Wt: 266.29 g/mol
InChI Key: IAXIIKAZWKALTE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propenoate moiety substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate typically involves the esterification of 4-formylphenol with (2E)-3-(4-methylphenyl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(4-formylphenyl) (E)-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C17H14O3/c1-13-2-4-14(5-3-13)8-11-17(19)20-16-9-6-15(12-18)7-10-16/h2-12H,1H3/b11-8+

InChI Key

IAXIIKAZWKALTE-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.